![molecular formula C6H4N4O2 B1296475 Tetrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 7477-12-5](/img/structure/B1296475.png)

Tetrazolo[1,5-a]pyridine-5-carboxylic acid

Beschreibung

The exact mass of the compound Tetrazolo[1,5-a]pyridine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrazolo[1,5-a]pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrazolo[1,5-a]pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

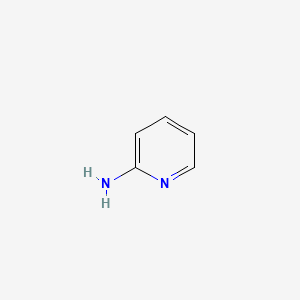

Structure

3D Structure

Eigenschaften

IUPAC Name |

tetrazolo[1,5-a]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQRDIZBVKQGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=NN2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323702 | |

| Record name | tetrazolo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-12-5 | |

| Record name | 7477-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrazolo[1,5-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of Tetrazolo[1,5-a]pyridine-5-carboxylic acid"

An In-depth Technical Guide to the Synthesis and Characterization of Tetrazolo[1,5-a]pyridine-5-carboxylic acid

Introduction: The Significance of the Tetrazolo[1,5-a]pyridine Scaffold

The tetrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purine has led to its investigation as a potential surrogate in various biological contexts[1]. A key feature of the tetrazole moiety is its role as a bioisostere for the carboxylic acid functional group.[2][3] This substitution can enhance the metabolic stability and pharmacokinetic profile of a drug candidate, making tetrazole-containing compounds highly valuable in drug design and development.[2][3]

Tetrazolo[1,5-a]pyridine-5-carboxylic acid, the subject of this guide, is a particularly interesting derivative. It combines the bioisosteric properties of the tetrazole ring with the versatile chemistry of a carboxylic acid, opening avenues for further functionalization and conjugation. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and detailed characterization of this important heterocyclic compound.

Synthesis of Tetrazolo[1,5-a]pyridine-5-carboxylic acid: A Mechanistic Approach

The synthesis of tetrazolo[1,5-a]pyridines is typically achieved through the reaction of a 2-substituted pyridine with an azide source. A common and effective method involves the nucleophilic substitution of a halogen on the pyridine ring with an azide, followed by intramolecular cyclization.

One of the most prevalent starting materials for this synthesis is 2-chloropyridine-5-carboxylic acid. The reaction proceeds via an initial nucleophilic aromatic substitution, where the azide ion displaces the chloride. The resulting 2-azidopyridine-5-carboxylic acid exists in equilibrium with its cyclized tetrazole isomer. This azido-tetrazolo tautomerism is a well-documented phenomenon in heterocyclic chemistry, with the equilibrium often favoring the more stable fused tetrazole ring system.[4]

Several methods can be employed for the azidation step, including the use of sodium azide or trimethylsilyl azide (TMSN3) often in the presence of a phase-transfer catalyst or a fluoride source to activate the silyl azide.[5][6] The choice of reagents and conditions can influence the reaction rate and yield. For instance, the use of TMSN3 with tetrabutylammonium fluoride (TBAF) provides a convenient and efficient route to tetrazolo[1,5-a]pyridines from 2-halopyridines.[6]

Below is a plausible and efficient synthetic protocol for the preparation of Tetrazolo[1,5-a]pyridine-5-carboxylic acid.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of Tetrazolo[1,5-a]pyridine-5-carboxylic acid.

Detailed Experimental Protocol

Materials:

-

2-Chloropyridine-5-carboxylic acid

-

Trimethylsilyl azide (TMSN₃)

-

Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-chloropyridine-5-carboxylic acid (1 equivalent) in anhydrous DMF or MeCN, add trimethylsilyl azide (1.5-2.0 equivalents).

-

Add tetrabutylammonium fluoride hydrate (1.5-2.0 equivalents) to the reaction mixture.

-

Heat the mixture to 85°C and stir for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Acidify the aqueous mixture to pH 2-3 with 1M HCl to precipitate the carboxylic acid product.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Tetrazolo[1,5-a]pyridine-5-carboxylic acid.

Rationale for Experimental Choices:

-

Solvent: DMF and acetonitrile are suitable polar aprotic solvents that can dissolve the starting materials and facilitate the nucleophilic substitution.

-

Azide Source: Trimethylsilyl azide is often preferred over sodium azide due to its better solubility in organic solvents and milder reaction conditions.

-

Activator: TBAF acts as a fluoride source that activates the TMSN₃, making the azide more nucleophilic.[5][6]

-

Temperature: Heating is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.[6]

-

Work-up: Acidification is crucial for protonating the carboxylate salt to its neutral carboxylic acid form, which is more soluble in organic solvents for extraction.

Comprehensive Characterization of Tetrazolo[1,5-a]pyridine-5-carboxylic acid

Once synthesized, the identity and purity of the compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

Characterization Workflow Diagram

Caption: A workflow for the structural characterization of the synthesized compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the key characterization techniques.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic protons in the pyridine ring will appear as doublets and doublets of doublets in the downfield region (typically δ 7.5-9.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm). | The electron-withdrawing nature of the fused tetrazole ring and the carboxylic acid group deshields the aromatic protons. The acidic proton of the COOH group is highly deshielded. |

| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-150 ppm. The carboxylic acid carbonyl carbon will be significantly downfield (δ > 160 ppm). | The chemical shifts are characteristic of sp² hybridized carbons in an aromatic system and a carbonyl group.[7] |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch around 1700-1730 cm⁻¹. N=N and C=N stretching vibrations of the tetrazole and pyridine rings in the 1400-1650 cm⁻¹ region. | These absorption bands are characteristic of the functional groups present in the molecule.[8] |

| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of C₈H₆N₄O₂ (190.16 g/mol ). A characteristic fragmentation pattern may involve the loss of N₂ from the tetrazole ring.[4] | This confirms the molecular weight and provides evidence for the presence of the tetrazole ring. |

| Melting Point | A sharp melting point indicates high purity. | Impurities typically broaden the melting point range and depress the melting point. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.[9][10] | This is the gold standard for structural elucidation. |

Applications in Drug Discovery and Beyond

The unique structural features of Tetrazolo[1,5-a]pyridine-5-carboxylic acid make it a valuable building block in several areas:

-

Medicinal Chemistry: As a bioisostere of carboxylic acids, this compound can be incorporated into larger molecules to improve their pharmacological properties.[3][11] The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets. The carboxylic acid handle allows for further derivatization, such as amide bond formation, to create libraries of compounds for screening.

-

Materials Science: The nitrogen-rich tetrazole ring suggests potential applications in energetic materials, although the presence of the carboxylic acid may modulate these properties.[4] The fused aromatic system also makes it a candidate for incorporation into π-conjugated systems for electronic applications.[12]

Safety Considerations

-

Azide Reagents: Trimethylsilyl azide and other azide sources are potentially explosive and toxic. They should be handled with extreme caution in a well-ventilated fume hood, avoiding contact with acids and heavy metals.

-

Product: While the final product is generally stable, compounds containing a high nitrogen content should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment, should be followed.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of Tetrazolo[1,5-a]pyridine-5-carboxylic acid. The synthetic route presented is robust and relies on well-established chemical principles. The characterization workflow outlines the necessary steps to ensure the structural integrity and purity of the final compound. The unique properties of this molecule position it as a valuable tool for researchers in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link]

- Mahendra, K. R., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4).

- Naval Weapons Center. (1989). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)

- Zhou, C., & Wang, Y. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14447–14487.

- Atkins, R. L., & Hollins, R. A. (1989). Tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides. The Journal of Organic Chemistry, 54(11), 2645–2650.

- Li, D., et al. (2014). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm, 16(43), 10144–10153.

- Laha, J. K., & Cuny, G. D. (2008).

- Nishida, J., et al. (2022). Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Chemistry Letters, 51(6), 634–637.

- Zhou, C., & Wang, Y. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14447–14487.

- Neochoritis, C. G., et al. (2020). Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one. ChemistrySelect, 5(29), 8933–8937.

- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.

- Al-Abdullah, E. S., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6599.

-

SpectraBase. (n.d.). [4][5][13][14]Tetrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-5-methyl-7-(4-methylphenyl)-, 1-methylethyl ester. Retrieved from [Link]

- Sestito, S., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 433–446.

- Gołdyń, M., et al. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 25(16), 2419–2430.

-

Leś, A., et al. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][13][14]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 28(13), 5034.

- de Witte, T., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1436–1443.

-

Colorcom Group. (n.d.). Pyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex. Retrieved from [Link]

Sources

- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 6. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of Tetrazolo[1,5-a]pyridine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazolo[1,5-a]pyridine scaffold is recognized for its diverse pharmacological activities, and the inclusion of a carboxylic acid moiety at the 5-position introduces a key functional group for modulating solubility, acidity, and target interactions. This technical guide provides a comprehensive overview of the predicted and known physicochemical properties of Tetrazolo[1,5-a]pyridine-5-carboxylic acid, offering insights into its synthesis, characterization, and potential applications. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages a comparative analysis with its 6- and 7-carboxylic acid isomers to provide a robust predictive profile. Standardized experimental protocols for the determination of key physicochemical parameters are also detailed to support further research and validation.

Introduction: The Significance of the Tetrazolo[1,5-a]pyridine Scaffold

The fusion of a tetrazole ring with a pyridine nucleus gives rise to the tetrazolo[1,5-a]pyridine bicyclic system, a privileged scaffold in medicinal chemistry. The tetrazole ring itself is a well-established bioisostere of the carboxylic acid group, offering similar acidic properties but with potential advantages in terms of metabolic stability and lipophilicity. The incorporation of a carboxylic acid, in addition to the tetrazole moiety, presents a unique opportunity for fine-tuning the molecule's properties for optimal drug-like characteristics.

The position of the carboxylic acid group on the pyridine ring is critical in defining the molecule's three-dimensional structure, electronic distribution, and, consequently, its interaction with biological targets. This guide focuses on the 5-carboxylic acid isomer, providing a detailed examination of its expected physicochemical landscape.

Synthesis and Structural Elucidation

The synthesis of Tetrazolo[1,5-a]pyridine-5-carboxylic acid would typically follow established routes for the formation of the fused tetrazole ring. A common and effective method involves the reaction of a corresponding 2-halopyridine derivative with an azide source.[1]

Caption: General synthetic pathway.

This approach offers a regioselective and efficient pathway to the desired product. Characterization and structural confirmation would then be achieved through a combination of spectroscopic techniques as detailed in the subsequent sections.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for Tetrazolo[1,5-a]pyridine-5-carboxylic acid is not extensively reported in the literature. Therefore, a comparative analysis with its 6- and 7-carboxylic acid isomers is employed to predict its key physicochemical properties.

| Property | Tetrazolo[1,5-a]pyridine-5-carboxylic acid (Predicted) | Tetrazolo[1,5-a]pyridine-6-carboxylic acid[2] | Tetrazolo[1,5-a]pyridine-7-carboxylic acid |

| Molecular Formula | C₆H₄N₄O₂ | C₆H₄N₄O₂ | C₆H₄N₄O₂ |

| Molecular Weight | 164.12 g/mol | 164.12 g/mol | 164.12 g/mol |

| Melting Point | Expected to be a high-melting solid, likely >200 °C | Not specified | Not specified |

| pKa | Estimated to be in the range of 3.5 - 4.5 | Not specified | Not specified |

| Solubility | Predicted to have low solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents like DMSO and DMF. Solubility in aqueous solutions will be pH-dependent. | Not specified | Not specified |

| logP | Predicted to be low, likely < 2 | Not specified | Not specified |

Rationale for Predictions:

-

Melting Point: The planar, heterocyclic structure with the potential for strong intermolecular hydrogen bonding through the carboxylic acid and tetrazole moieties suggests a high melting point.

-

pKa: The carboxylic acid is the primary acidic proton. The electron-withdrawing nature of the fused tetrazolo-pyridine ring system is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2).

-

Solubility: The polar nature of the carboxylic acid and the nitrogen-rich tetrazole ring will limit solubility in non-polar solvents. The ability to form hydrogen bonds will favor solubility in polar aprotic solvents. In aqueous media, solubility will increase significantly at pH values above the pKa as the carboxylate salt is formed.

-

logP: The presence of two polar, ionizable groups (carboxylic acid and tetrazole) will lead to a low octanol-water partition coefficient, indicating a hydrophilic character.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid and the fused tetrazole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons and a downfield signal for the carboxylic acid carbon (typically >160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, expected around 1700-1730 cm⁻¹.

-

C=N and N=N stretching vibrations from the tetrazole and pyridine rings in the 1400-1650 cm⁻¹ region.

-

Fingerprint region absorptions characteristic of the substituted pyridine ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₆H₄N₄O₂) with high accuracy. The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of CO₂ from the carboxylic acid and potentially the characteristic loss of N₂ from the tetrazole ring.

Crystal Structure

While a crystal structure for Tetrazolo[1,5-a]pyridine-5-carboxylic acid has not been reported, analysis of related structures suggests that the molecule will be largely planar. The crystal packing is expected to be dominated by hydrogen bonding interactions involving the carboxylic acid (forming dimers) and the nitrogen atoms of the tetrazole and pyridine rings.

Caption: Predicted intermolecular interactions.

Experimental Protocols

The following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of Tetrazolo[1,5-a]pyridine-5-carboxylic acid.

Determination of Melting Point

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube and gently tapped to pack the sample to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Validation: The measurement is repeated at least twice, and the average value is reported. The calibration of the apparatus should be verified with a known standard.

Determination of pKa (Potentiometric Titration)

-

Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable co-solvent system (e.g., water/methanol) to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a calibrated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for stabilization.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point.

-

Validation: The pH meter is calibrated with standard buffers before the experiment. The concentration of the titrant is accurately known.

Determination of Solubility

-

Equilibrium Solubility Method: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, organic solvent) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as HPLC with UV detection.

-

Validation: The analytical method for quantification is validated for linearity, accuracy, and precision. A time-to-equilibrium study should be performed to ensure the chosen equilibration time is sufficient.

Spectroscopic Characterization Workflow

Caption: Workflow for spectroscopic analysis.

Conclusion

Tetrazolo[1,5-a]pyridine-5-carboxylic acid represents a molecule with high potential in drug discovery, combining the advantageous properties of the tetrazolo[1,5-a]pyridine scaffold with the versatile functionality of a carboxylic acid. While direct experimental data is sparse, a comparative analysis with its isomers provides a strong predictive framework for its physicochemical properties. The experimental protocols detailed in this guide offer a clear path for researchers to validate these predictions and further explore the potential of this promising compound.

References

-

Laha, J. K., & Cuny, G. D. (2008). Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate. Synthesis, 2008(24), 4002-4006. [Link]

Sources

An In-depth Technical Guide to Tetrazolo[1,5-a]pyridine-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

Tetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, featuring a fused tetrazole and pyridine ring system, embodies a unique combination of steric and electronic properties that make it a valuable scaffold for the design of novel therapeutic agents. The tetrazole moiety is a well-established bioisostere of the carboxylic acid functional group, a strategic replacement that can enhance the pharmacological profile of a drug candidate by improving its lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of Tetrazolo[1,5-a]pyridine-5-carboxylic acid, including its chemical identity, a detailed synthesis protocol, physicochemical and spectroscopic data, and its applications in modern drug discovery.

Chemical Identity and Physicochemical Properties

The definitive identification of a chemical entity is paramount for reproducible scientific research. While some discrepancy exists in the literature, the most commonly cited Chemical Abstracts Service (CAS) number for Tetrazolo[1,5-a]pyridine-5-carboxylic acid is 7477-12-5 . Another reported CAS number is 2037298. For the purpose of this guide, we will refer to CAS number 7477-12-5.

The key physicochemical properties of Tetrazolo[1,5-a]pyridine-5-carboxylic acid are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| CAS Number | 7477-12-5 | [1][2][3] |

| Molecular Formula | C₆H₄N₄O₂ | [1][2][3] |

| Molecular Weight | 164.12 g/mol | [1][2][3] |

| Appearance | White to off-white solid | (Predicted) |

| Melting Point | >250 °C (decomposes) | (Predicted) |

| pKa | ~4.5 - 5.0 (Predicted) | (Analogous to similar tetrazoles) |

| LogP | ~0.5 - 1.0 (Predicted) | (Calculated) |

Synthesis of Tetrazolo[1,5-a]pyridine-5-carboxylic Acid

The synthesis of the tetrazolo[1,5-a]pyridine scaffold is typically achieved through the intramolecular cyclization of a 2-azidopyridine intermediate. This transformation is a classic example of azide-tetrazole valence tautomerism, where the equilibrium strongly favors the fused bicyclic tetrazole structure. A common and effective route to Tetrazolo[1,5-a]pyridine-5-carboxylic acid involves the nucleophilic substitution of a halogen at the 2-position of a pyridine ring with an azide source, followed by spontaneous cyclization.

A robust method, adapted from the work of Laha and Cuny, utilizes trimethylsilyl azide (TMSN₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to facilitate the reaction with 2-halopyridines.[4] This approach offers high yields and regioselectivity.

Caption: Synthetic workflow for Tetrazolo[1,5-a]pyridine-5-carboxylic acid.

Experimental Protocol

Materials:

-

2-Chloro-5-pyridinecarboxylic acid (1.0 eq)

-

Trimethylsilyl azide (TMSN₃, 2.0 eq)

-

Tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 2.0 eq)

-

Dimethylformamide (DMF, anhydrous)

-

Hydrochloric acid (1 M)

-

Ethanol

-

Water (deionized)

Procedure:

-

To a stirred solution of 2-Chloro-5-pyridinecarboxylic acid in anhydrous DMF, add tetrabutylammonium fluoride hydrate and trimethylsilyl azide.

-

Heat the reaction mixture to 85 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure Tetrazolo[1,5-a]pyridine-5-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of Tetrazolo[1,5-a]pyridine-5-carboxylic acid is confirmed through a combination of spectroscopic techniques. While a comprehensive public dataset for this specific isomer is limited, the expected spectral characteristics are presented below based on data from closely related analogs and foundational principles of spectroscopy.[5]

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (br s, 1H, COOH), 9.2-9.4 (m, 1H), 8.4-8.6 (m, 1H), 7.8-8.0 (m, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~148-150 (C), ~140-142 (CH), ~130-132 (C), ~120-122 (CH), ~115-117 (CH) |

| FT-IR (KBr, cm⁻¹) | ν: 3200-2500 (br, O-H), 1700-1680 (s, C=O), 1610-1580 (m, C=N, C=C), 1450-1400 (m, N=N) |

| Mass Spectrometry (ESI-MS) | m/z: 165.04 [M+H]⁺, 163.03 [M-H]⁻ |

Applications in Drug Development

The tetrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[5] Its utility stems from the unique properties of the fused heterocyclic system and the ability of the tetrazole ring to act as a bioisosteric replacement for a carboxylic acid.

Bioisosterism with Carboxylic Acid

The tetrazole ring is a non-classical bioisostere of the carboxylic acid group. Both are acidic, with similar pKa values, and can participate in hydrogen bonding and ionic interactions with biological targets. However, the tetrazole group is generally more lipophilic and metabolically stable than a carboxylic acid, which can lead to improved oral bioavailability and a longer duration of action for drug candidates.

Caption: Bioisosteric relationship between carboxylic acid and tetrazole.

Kinase Inhibition in Cancer Therapy

Derivatives of the tetrazolo[1,5-a]pyridine scaffold have shown promise as inhibitors of various protein kinases.[5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, these compounds can disrupt cancer cell growth, proliferation, and survival. The unique geometry and electronic distribution of the tetrazolo[1,5-a]pyridine core allow for specific interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Antimicrobial and Anti-inflammatory Potential

The tetrazolo[1,5-a]pyridine nucleus has also been explored for its antimicrobial and anti-inflammatory properties.[6] The nitrogen-rich heterocyclic system can engage in various non-covalent interactions with bacterial or fungal enzymes, disrupting essential metabolic pathways. Furthermore, certain derivatives have demonstrated the ability to modulate inflammatory responses, suggesting their potential in the treatment of inflammatory diseases.

Conclusion

Tetrazolo[1,5-a]pyridine-5-carboxylic acid represents a versatile and valuable building block in the synthesis of novel drug candidates. Its role as a bioisostere for carboxylic acids, coupled with the inherent biological activities of the tetrazolo[1,5-a]pyridine scaffold, makes it a compelling starting point for the development of new therapies for a range of diseases, including cancer and infectious and inflammatory disorders. Further exploration of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

- BenchChem. (2025). Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry. BenchChem.

- RSC Publishing. (n.d.).

-

ResearchGate. (2025). An efficient one-pot synthesis and in vitro antimicrobial activity of new pyridine derivatives bearing the tetrazoloquinoline nucleus. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link]

- Laha, J. K., & Cuny, G. D. (2008).

-

PubMed. (n.d.). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of tetrazolo[1,5-a]quinoline-4-carbonitrile derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

-

Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

-

ResearchGate. (2019). Tetrazolo[1,5- a ]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Retrieved from [Link]

-

PubMed. (n.d.). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from [Link]

Sources

- 1. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. article.sapub.org [article.sapub.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of Tetrazolo[1,5-a]pyridine-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The tetrazolo[1,5-a]pyridine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The fusion of the tetrazole and pyridine rings creates a unique bicyclic system with distinct electronic and steric properties, making it an attractive core for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the biological activities of Tetrazolo[1,5-a]pyridine-5-carboxylic acid and its derivatives, with a particular focus on their anticancer and antimicrobial potential. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of this promising class of compounds, supported by detailed experimental protocols and quantitative data to facilitate further research and development in drug discovery.

Introduction: The Rise of Fused Heterocycles in Medicinal Chemistry

The quest for novel therapeutic agents with improved efficacy and reduced side effects has led medicinal chemists to explore the vast chemical space of heterocyclic compounds. Among these, fused heterocyclic systems have garnered significant attention due to their rigid structures, which can lead to higher binding affinities and selectivities for biological targets. The tetrazolo[1,5-a]pyridine core, in particular, has emerged as a versatile scaffold for the development of potent bioactive molecules. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles.[1] The pyridine ring, a common motif in many approved drugs, provides a platform for diverse functionalization, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide will focus on derivatives featuring a carboxylic acid at the 5-position, a substitution that can significantly influence the molecule's polarity, solubility, and interactions with biological targets.

Synthesis of the Tetrazolo[1,5-a]pyridine-5-carboxylic Acid Core

The synthesis of the tetrazolo[1,5-a]pyridine core can be achieved through various synthetic routes. A common and efficient method involves the reaction of 2-halopyridines with an azide source, followed by cyclization.[2] For the specific synthesis of Tetrazolo[1,5-a]pyridine-5-carboxylic acid, a multi-step approach starting from a readily available substituted pyridine is often employed.

Visualizing the Synthetic Workflow

Caption: A generalized synthetic workflow for Tetrazolo[1,5-a]pyridine-5-carboxylic acid.

Detailed Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyridine-5-carboxylic acid

This protocol outlines a two-step synthesis starting from 2-chloro-5-cyanopyridine.

Step 1: Synthesis of 5-Cyanotetrazolo[1,5-a]pyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-cyanopyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis to Tetrazolo[1,5-a]pyridine-5-carboxylic acid

-

Reaction Setup: Suspend the 5-Cyanotetrazolo[1,5-a]pyridine (1 equivalent) obtained from the previous step in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).

-

Reaction Conditions: Heat the suspension to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the carboxylic acid.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization may be performed if necessary to achieve high purity.

Biological Activities of Tetrazolo[1,5-a]pyridine Derivatives

While specific biological data for the 5-carboxylic acid derivative is emerging, the broader class of tetrazolo[1,5-a]pyridine derivatives has demonstrated significant potential in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the tetrazolo[1,5-a]pyridine scaffold have shown promising cytotoxic effects against a variety of human cancer cell lines.[3] Their mechanism of action is often attributed to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[4]

Kinase Inhibition: A Primary Mechanism of Action

Several studies have highlighted the potential of tetrazolo-fused heterocycles as potent kinase inhibitors. For instance, related pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine sulfonamides have been shown to work as inhibitors of AKT, BTK, CDK2, and mTOR.[7] Furthermore, certain 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines have demonstrated potent inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cell growth, proliferation, and survival.[8] The overexpression of CK2 is linked to numerous cancers, making it a key therapeutic target.[4]

Visualizing a Potential Signaling Pathway

Caption: Potential mechanism of action via inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative tetrazolo-fused heterocyclic derivatives against various cancer cell lines. It is important to note that these are not the 5-carboxylic acid derivative but demonstrate the potential of the core scaffold.

| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |

| MM137 | Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine sulfonamide | BxPC-3 (Pancreatic) | 0.18 | [7] |

| MM137 | Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine sulfonamide | PC-3 (Prostate) | 0.06 | [7] |

| Compound 2i | 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine | (CK2 Inhibition) | 0.045 | [8] |

| [2][5][6]triazolo[1,5-a]pyridinylpyridine 1c | [2][5][6]triazolo[1,5-a]pyridine | HCT-116 (Colon) | Not specified | [9] |

Antimicrobial Activity

The tetrazolo[1,5-a]pyridine scaffold has also been investigated for its antimicrobial properties. Several derivatives have shown activity against a range of bacterial and fungal pathogens.[10] The mechanism of action is believed to involve the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of a tetrazolo[1,5-a]pyridine derivative.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Derivative 193 | S. aureus | Not specified | [10] |

| Derivative 193 | B. cereus | Not specified | [10] |

| Derivative 193 | E. coli | Not specified | [10] |

| Derivative 193 | P. aeruginosa | Not specified | [10] |

| Derivative 193 | A. flavus | Not specified | [10] |

| Derivative 193 | A. niger | Not specified | [10] |

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. While a comprehensive SAR for the 5-carboxylic acid series is yet to be fully elucidated, some general trends can be inferred from related scaffolds.

-

Substitution at the 5-position: The introduction of a carboxylic acid group at this position is expected to increase the compound's polarity and potential for hydrogen bonding interactions with target proteins. This can influence both potency and pharmacokinetic properties.

-

Other Substituents: The presence of other functional groups on the pyridine ring can modulate the electronic properties and steric profile of the molecule, leading to changes in biological activity. For example, in related pyrazolo[1,5-a]pyrimidine series, the introduction of a methoxy group on an aryl substituent enhanced anticancer activity.[11]

Visualizing SAR Logic

Caption: Key structural elements influencing the biological activity of derivatives.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][13]

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a sterile 96-well microplate containing the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The Tetrazolo[1,5-a]pyridine-5-carboxylic acid scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. Their demonstrated potential as anticancer and antimicrobial agents, likely through mechanisms such as kinase inhibition, warrants further investigation. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries for extensive structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of a broader range of 5-carboxylic acid derivatives to identify lead compounds with enhanced potency and selectivity. In-depth mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects. Furthermore, optimization of their pharmacokinetic and toxicological profiles will be essential for their progression into preclinical and clinical development.

References

- BenchChem. (2025). Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry. BenchChem.

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

- Laha, J. K., & Cuny, G. D. (2008).

- BenchChem. (2025). Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry. BenchChem.

-

Mojzych, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 22(11), 5984.

- Volochnyuk, D. M., et al. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 25(21), 5035.

- BenchChem. (2025). A Comparative Guide to the Structural Activity Relationship (SAR) of the Tetrazolo[1,5-a]pyridine Scaffold. BenchChem.

-

Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[2][5][6]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.

- MDPI. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(4), 5528-5555.

-

ResearchGate. (n.d.). MTT assay for synthesized compounds. Cells were treated with compounds.... Retrieved from [Link]

- Roche. (n.d.).

- Faigl, F., et al. (2018). Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. Steroids, 138, 10-18.

- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.).

-

Hermanowicz, P., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 22(11), 5984.

- Hancox, J. C., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 257-261.

- ATCC. (n.d.).

- MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(12), 4799.

- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

The Ascendant Scaffold: Unlocking the Medicinal Chemistry Potential of Tetrazolo[1,5-a]pyridine-5-carboxylic Acid

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals.

Abstract

The tetrazolo[1,5-a]pyridine framework is recognized as a privileged heterocyclic structure within medicinal chemistry, conferring a unique combination of steric and electronic properties that make it an attractive scaffold for novel therapeutic agents.[1] A key feature of the tetrazole ring is its role as a well-established bioisostere for the carboxylic acid group, often enhancing metabolic stability and lipophilicity.[2][3] This guide delves into the synthesis, established biological activities, and profound potential of the tetrazolo[1,5-a]pyridine core, with a specific focus on projecting the applications of Tetrazolo[1,5-a]pyridine-5-carboxylic acid. By synthesizing data from related analogues and considering the strategic placement of the carboxylic acid moiety, we will explore its potential as a potent modulator of various biological pathways and as a foundational fragment for the development of next-generation therapeutics in oncology, infectious diseases, and inflammatory conditions.

Core Scaffold: Synthesis and Physicochemical Characteristics

The fusion of the electron-rich tetrazole ring with the electron-deficient pyridine ring creates a planar, aromatic system with a distinct dipole moment and a high density of nitrogen atoms capable of engaging in hydrogen bonding. This structural rigidity and capacity for specific molecular interactions are highly desirable in drug design.

Synthetic Strategies

The construction of the tetrazolo[1,5-a]pyridine ring system is well-documented, with primary routes commencing from either 2-halopyridines or pyridine N-oxides. The choice of starting material is often dictated by commercial availability and the desired substitution pattern on the pyridine ring.

-

From 2-Halopyridines: A robust and widely utilized method involves the reaction of a 2-halopyridine with an azide source.[4] A particularly efficient variation employs trimethylsilyl azide (TMSN₃) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF), which overcomes the limitations of harsh temperatures and improves regioselectivity.[5][6] This reaction proceeds through a nucleophilic aromatic substitution, followed by an intramolecular electrocyclic ring closure to yield the fused bicyclic system.[4]

-

From Pyridine N-Oxides: An alternative pathway involves the treatment of pyridine N-oxides with phosphoryl azides, such as diphenylphosphoryl azide (DPPA).[7][8] This method is advantageous when the corresponding 2-halopyridine is not readily accessible or is unreactive.

The diagram below illustrates the general synthetic workflow starting from a substituted 2-halopyridine.

Caption: General synthetic workflow for the Tetrazolo[1,5-a]pyridine scaffold.

The Strategic Role of the Carboxylic Acid

While the tetrazole ring itself can serve as a bioisostere of a carboxylic acid, the presence of an actual carboxyl group on the scaffold, as in Tetrazolo[1,5-a]pyridine-5-carboxylic acid, introduces a powerful and versatile functional handle for drug design.

The acidity of the carboxyl group (pKa ≈ 4-5) allows it to be ionized at physiological pH, enabling it to form strong ionic bonds and hydrogen bonds with positively charged residues like arginine and lysine or with metal cofactors within an enzyme's active site. This capability is fundamental to the mechanism of action for a vast number of drugs.

Furthermore, the carboxylic acid at the 5-position serves as a critical anchor point. Its defined vector away from the rigid heterocyclic core allows medicinal chemists to systematically explore the surrounding chemical space. It can be used as a synthetic handle for the creation of ester or amide libraries, enabling fine-tuning of pharmacokinetic properties such as solubility, cell permeability, and metabolic stability.

Potential Therapeutic Applications: An Evidence-Based Projection

Although direct experimental data on Tetrazolo[1,5-a]pyridine-5-carboxylic acid is sparse in public literature, the extensive research on related analogues provides a strong basis for predicting its potential applications.

Anticancer Activity: Kinase Inhibition

The tetrazolo[1,5-a]pyridine scaffold and its isosteres are potent inhibitors of various protein kinases, which are often dysregulated in cancer.[1]

-

Casein Kinase 2 (CK2) and AKT Inhibition: Derivatives of fused tetrazole systems have demonstrated significant inhibitory activity against CK2 and AKT, crucial kinases in cell growth and survival pathways.[1][9] The pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][10]triazine sulfonamides, which share the fused tetrazole motif, exhibit strong anti-proliferative activity in the micromolar range against pancreatic cancer cell lines.[9][11] The carboxylic acid of our target molecule could potentially mimic the phosphate-binding interactions of ATP, making it a candidate for targeting the ATP-binding pocket of various kinases.

The diagram below depicts the simplified PI3K/AKT signaling pathway, a common target for anticancer agents.

Caption: Potential inhibition of the PI3K/AKT signaling pathway by tetrazole derivatives.

Table 1: Anticancer Activity of Related Fused Tetrazole Systems

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][10]triazine Sulfonamides | BxPC-3 (Pancreatic) | IC₅₀ | 0.06–0.35 µM | [9] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][10]triazine Sulfonamides | PC-3 (Prostate) | IC₅₀ | 0.06–0.35 µM | [9] |

| (Tetrazol-5-yl)methylindole Derivative | HepG2 (Liver) | IC₅₀ | 4.2 µM | [12] |

Antimicrobial and Anti-inflammatory Potential

The tetrazole scaffold is present in numerous antimicrobial and anti-inflammatory agents.[13]

-

Antimicrobial Action: Derivatives of the closely related tetrazolo[1,5-a]quinoline have shown promising activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[1] The mechanism is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.[1] The carboxylic acid group on our target molecule could enhance activity by chelating metal ions essential for bacterial enzyme function.

-

Anti-inflammatory Action: Certain derivatives have demonstrated anti-inflammatory properties by inhibiting hyaluronidase, an enzyme that degrades hyaluronic acid and contributes to inflammatory processes.[1] The acidic nature of Tetrazolo[1,5-a]pyridine-5-carboxylic acid makes it a plausible candidate for interacting with the active sites of such degradative enzymes.

Table 2: Antimicrobial Activity of Tetrazolo[1,5-a]quinoline Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Chalcone 3b | S. aureus | 15.6 | [1] |

| Chalcone 3b | E. coli | 7.8 | [1] |

| Pyrazoline 4a | S. aureus | 15.6 | [1] |

| Pyrazoline 4a | E. coli | 7.8 | [1] |

A Scaffold for Fragment-Based Drug Discovery (FBDD)

Tetrazolo[1,5-a]pyridine-5-carboxylic acid represents an ideal starting point for FBDD. Its relatively low molecular weight, structural rigidity, and possession of a key interaction group (the carboxylic acid) make it a high-quality fragment. This fragment could be screened against a target of interest, and upon identifying a binding event, the scaffold provides well-defined vectors for synthetic elaboration to improve potency and selectivity.

Caption: Use of the scaffold to orient functional groups for target binding.

Experimental Protocols

Protocol: Synthesis of a Tetrazolo[1,5-a]pyridine Derivative

This protocol is adapted from established methods for the synthesis from 2-halopyridines.[5][6]

Objective: To synthesize a substituted tetrazolo[1,5-a]pyridine from a corresponding 2-halopyridine.

Materials:

-

Substituted 2-halopyridine (1.0 eq)

-

Trimethylsilyl azide (TMSN₃) (1.5 eq)

-

Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (1.5 eq)

-

Anhydrous Toluene

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄, silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2-halopyridine (1.0 eq) and anhydrous toluene.

-

Reagent Addition: Add tetrabutylammonium fluoride hydrate (1.5 eq) followed by the dropwise addition of trimethylsilyl azide (1.5 eq) at room temperature.

-

Heating: Equip the flask with a condenser and heat the reaction mixture to 85 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically runs for 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure tetrazolo[1,5-a]pyridine derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In-Vitro Kinase Inhibition Assay (Example: AKT Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Tetrazolo[1,5-a]pyridine-5-carboxylic acid against AKT kinase.

Materials:

-

Recombinant human AKT1 enzyme

-

ATP, MgCl₂

-

Peptide substrate (e.g., Crosstide)

-

Test compound (Tetrazolo[1,5-a]pyridine-5-carboxylic acid) dissolved in DMSO

-

Kinase buffer (e.g., HEPES, DTT, Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates, multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM.

-

Reaction Mixture Preparation: In a 384-well plate, add the kinase buffer.

-

Compound Addition: Add 50 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Enzyme Addition: Add the AKT1 enzyme to all wells except the negative control. Allow a 10-minute pre-incubation at room temperature.

-

Initiate Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction. Incubate for 1 hour at room temperature.

-

Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Normalize the data using the high (DMSO control) and low (no enzyme) signals.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

-

Conclusion

Tetrazolo[1,5-a]pyridine-5-carboxylic acid stands at the intersection of a privileged scaffold and a critical pharmacophoric group. While direct biological evaluation is needed, a comprehensive analysis of its structural components and the activities of its close analogues strongly supports its vast potential in medicinal chemistry. Its rigid core is ideal for positioning the reactive carboxylic acid group to engage with biological targets, particularly protein kinases implicated in cancer. Furthermore, its suitability as a fragment for FBDD opens up a rational path to developing novel, highly selective therapeutics. The synthetic accessibility of the core scaffold, combined with the projected biological relevance, marks Tetrazolo[1,5-a]pyridine-5-carboxylic acid as a high-priority candidate for further investigation in modern drug discovery programs.

References

- BenchChem. (2025). Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry.

- National Institutes of Health. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. NIH.

- BenchChem. (2025). An In-Depth Technical Guide to the Discovery and History of Tetrazolo[1,5-a]pyridine Compounds.

- BenchChem. (2025). The Ascendant Scaffold: A Technical Guide to Tetrazolo[1,5-a]quinoline Chemistry and its Applications.

- Laha, J. K., & Cuny, G. D. (2008).

- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.

- ResearchGate. (2019). Tetrazolo[1,5- a]pyrimidine-based metal(II) complexes as therapeutic agents: DNA interaction, targeting topoisomerase I and cyclin-dependent kinase studies.

- PubMed. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines.

- PubMed Central. (n.d.).

-

MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation.

- Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.

- ResearchGate. (n.d.). (PDF) Tetrazoles: Synthesis and Biological Activity.

- Bentham Science. (2018). Tetrazoles: Synthesis and Biological Activity.

-

PubMed Central. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation.

- Tamba, S., et al. (2022). Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Organic Letters, 24(21), 3792-3796.

- MDPI. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]

- 6. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Tetrazolo[1,5-a]pyridine-5-carboxylic Acid: A Technical Guide to a Promising Carboxylic Acid Bioisostere

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tetrazolo[1,5-a]pyridine-5-carboxylic acid, a heterocyclic compound increasingly recognized for its potential as a bioisostere of carboxylic acids in drug design. We will delve into the underlying principles of bioisosterism, the specific advantages of this scaffold, its synthesis, and its application in medicinal chemistry.

The Rationale for Bioisosterism: Moving Beyond the Carboxylic Acid Group

The carboxylic acid moiety is a common functional group in many biologically active molecules, often crucial for binding to target receptors. However, its inherent acidity and polarity can lead to poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, and poor cell membrane permeability. Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of modern medicinal chemistry to overcome these limitations.[1]

Tetrazoles have emerged as one of the most successful bioisosteres for carboxylic acids.[2] They share key characteristics with carboxylic acids, including a similar pKa (typically 4.5-4.9), planarity, and the ability to participate in similar intermolecular interactions.[2][3] A significant advantage of tetrazoles is their enhanced metabolic stability; they are resistant to the biological degradation pathways that carboxylic acids are susceptible to.[3] This often results in a more favorable pharmacokinetic profile.[4]

Introducing Tetrazolo[1,5-a]pyridine-5-carboxylic Acid: A Privileged Scaffold

The tetrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that combines the features of both a tetrazole and a pyridine ring. This fusion creates a unique electronic and steric environment, making it a "privileged structure" in medicinal chemistry with a wide range of pharmacological activities.[5] The incorporation of the carboxylic acid group at the 5-position further enhances its potential as a specialized bioisostere.

Physicochemical Properties: A Comparative Overview

The utility of a bioisostere is determined by how closely it mimics the properties of the original functional group while offering improvements in others. The following table provides a comparative summary of key physicochemical properties.

| Property | Carboxylic Acid (e.g., Benzoic Acid) | 5-Substituted-1H-tetrazole | Tetrazolo[1,5-a]pyridine-5-carboxylic acid |

| pKa | ~4.2 | ~4.5 - 4.9[2][3] | Data not readily available in searched literature |

| Lipophilicity (cLogP) | Variable | Generally more lipophilic than corresponding carboxylic acid | Data not readily available in searched literature |

| Metabolic Stability | Susceptible to O-glucuronidation | More resistant to metabolic degradation | Expected to have high metabolic stability |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as both H-bond donor and acceptor | Acts as both H-bond donor and acceptor |

While specific experimental pKa and cLogP values for tetrazolo[1,5-a]pyridine-5-carboxylic acid are not widely published, the general trends for tetrazoles suggest it will have a pKa in the acidic range, comparable to carboxylic acids, and potentially higher lipophilicity.[3]

Synthesis of Tetrazolo[1,5-a]pyridine-5-carboxylic Acid

The synthesis of tetrazolo[1,5-a]pyridines can be achieved through several routes, often starting from substituted pyridines. A common and effective method involves the reaction of a 2-halopyridine with an azide source.[6][7] The reaction proceeds through a nucleophilic displacement of the halide by the azide ion, followed by an intramolecular cyclization.[8][9] Another established route utilizes the treatment of pyridine N-oxides with a sulfonyl azide.[7]

Exemplary Synthetic Workflow

A practical, two-step synthesis for a related compound, 5-Carboxy-2-(5-tetrazolyl)-pyridine, provides a valuable template for the synthesis of tetrazolo[1,5-a]pyridine-5-carboxylic acid.[10] This process involves the formation of the tetrazole ring followed by the hydrolysis of a nitrile to the carboxylic acid.

Caption: A general two-step synthetic workflow for a pyridine-tetrazole-carboxylic acid derivative.

Detailed Experimental Protocol (Adapted from a similar synthesis)

Step 1: Synthesis of 5-Cyano-2-(5-tetrazolyl)pyridine [10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 2,5-pyridinedicarbonitrile, sodium azide, and triethylamine hydrochloride.

-

Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask.

-

Reaction: Heat the mixture to 120°C with vigorous stirring under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 2: Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine [10]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the 5-Cyano-2-(5-tetrazolyl)pyridine intermediate.

-

Acid Addition: Carefully add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Reaction: Heat the mixture to 100°C and stir for 12 hours, monitoring for the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to precipitate the product.

Applications in Medicinal Chemistry

The tetrazolo[1,5-a]pyridine scaffold has been investigated for a range of therapeutic applications, including as kinase inhibitors for anticancer therapy, as well as for its potential antimicrobial and anti-inflammatory properties.[5] The replacement of a carboxylic acid with a tetrazole has been a successful strategy in the development of numerous marketed drugs, such as the angiotensin II receptor blockers losartan and telmisartan.[1]

The rationale for using tetrazolo[1,5-a]pyridine-5-carboxylic acid as a bioisostere is to:

-

Maintain or improve biological activity: The tetrazole ring can engage in similar interactions with the target protein as the carboxylic acid it replaces.

-

Enhance metabolic stability: The tetrazole ring is less prone to metabolic transformations, potentially leading to a longer half-life and improved pharmacokinetic profile.[4]

-

Modulate physicochemical properties: The introduction of the tetrazolo[1,5-a]pyridine core can fine-tune properties like lipophilicity and solubility, which can impact absorption, distribution, metabolism, and excretion (ADME).

Caption: The bioisosteric replacement strategy to improve drug-like properties.

Future Perspectives

Tetrazolo[1,5-a]pyridine-5-carboxylic acid represents a sophisticated and promising bioisostere for medicinal chemists. Its unique combination of a metabolically robust tetrazole ring and a versatile pyridine scaffold offers a powerful tool for optimizing lead compounds in drug discovery. Further research into its specific physicochemical properties and applications in diverse therapeutic areas is warranted and is expected to expand its role in the development of next-generation therapeutics.

References

-

Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-93. [Link]

-

Malik, M.A., Wani, M.Y., Al-Thabaiti, S.A., & Shiekh, R.A. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]

-

Dunn, P.J. et al. (2010). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

-

Duncton, M. (2016). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry. [Link]

-

Bentham Science Publisher (2019). Tetrazoles: Synthesis and Biological Activity. Bentham Science. [Link]

-

ResearchGate (2016). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. ResearchGate. [Link]

-